molecular formula C7H3Br2NO4 B14395195 2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione CAS No. 89444-82-6

2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione

Cat. No.: B14395195
CAS No.: 89444-82-6
M. Wt: 324.91 g/mol
InChI Key: VTXQVRONQIZIPJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of bromine, methyl, and nitro groups attached to a cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione typically involves the bromination and nitration of precursor compounds. One common method involves the nitration of o-xylene using a mixture of nitric acid and sulfuric acid, followed by bromination using bromine or a brominating agent . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinones, amino derivatives, and other functionalized cyclohexadiene compounds.

Scientific Research Applications

2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can participate in electrophilic reactions, further modifying the compound’s activity .

Properties

CAS No.

89444-82-6

Molecular Formula

C7H3Br2NO4

Molecular Weight

324.91 g/mol

IUPAC Name

2,6-dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H3Br2NO4/c1-2-3(8)7(12)4(9)5(6(2)11)10(13)14/h1H3

InChI Key

VTXQVRONQIZIPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)[N+](=O)[O-])Br)Br

Origin of Product

United States

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